molecular formula C10H16N2O B13674869 2-(Aminomethyl)-4-isopropoxyaniline

2-(Aminomethyl)-4-isopropoxyaniline

Cat. No.: B13674869
M. Wt: 180.25 g/mol
InChI Key: YOCOMLNHULFAJC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-isopropoxyaniline (CAS 1524723-45-2) is a benzimidazole derivative intermediate with molecular formula C 10 H 16 N 2 O and a molecular weight of 180.25 g/mol. This compound should be stored at 2-8°C . This chemical serves as a key synthetic building block in medicinal chemistry, particularly in the design and synthesis of novel antiviral agents. Research indicates that derivatives built around this structure are being investigated as potent inhibitors of the Lassa virus (LASV) glycoprotein complex (GPC) . These small-molecule inhibitors target viral entry, a crucial step in the virus's life cycle, and have shown excellent antiviral activity in pseudovirus infection models, with some compounds exhibiting IC50 values in the nanomolar range . The isopropoxy-aniline moiety is a common feature in these promising therapeutic candidates, underscoring the value of this compound as a precursor in early-stage drug discovery research for hemorrhagic fevers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(aminomethyl)-4-propan-2-yloxyaniline

InChI

InChI=1S/C10H16N2O/c1-7(2)13-9-3-4-10(12)8(5-9)6-11/h3-5,7H,6,11-12H2,1-2H3

InChI Key

YOCOMLNHULFAJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)CN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 4-Isopropoxyaniline Derivatives

One common approach involves starting from 4-isopropoxyaniline, which is commercially available or synthesized via alkylation of 4-aminophenol. The aminomethyl group is introduced ortho to the aniline nitrogen through a substitution reaction with formaldehyde and an amine source or via reductive amination.

  • Example Procedure :
    In a reported synthesis, 4-isopropoxyaniline is reacted with formaldehyde and ammonia or an amine under controlled conditions to yield the ortho-aminomethyl derivative. The reaction is typically conducted in the presence of a base such as triethylamine and a polar aprotic solvent like acetonitrile, heated to around 90 °C for 24 hours to achieve high yield (up to 98%) of the substituted product as a solid after purification.
Step Reagents/Conditions Outcome Yield
1 4-isopropoxyaniline + formaldehyde + NH3 + triethylamine in acetonitrile Ortho-aminomethyl substitution ~98%

Reduction of Nitro Precursors

Another approach involves the reduction of nitro-substituted intermediates bearing the isopropoxy group. For example, 4-isopropoxynitrobenzene derivatives can be converted to the corresponding amines by catalytic hydrogenation or chemical reduction (e.g., using tin(II) chloride dihydrate).

  • Procedure :
    The nitro compound is dissolved in an appropriate solvent (methanol or ethanol), and a reducing agent such as tin(II) chloride dihydrate is added. The reaction is stirred under reflux or at room temperature until complete reduction is achieved. The amine product is then isolated by filtration or extraction.
Step Reagents/Conditions Outcome Yield
1 4-isopropoxynitrobenzene + SnCl2·2H2O in MeOH Reduction to 4-isopropoxyaniline High

Reductive Amination of 4-Isopropoxyaniline

Reductive amination is a valuable method to introduce the aminomethyl group ortho to the aniline nitrogen. This involves reaction of 4-isopropoxyaniline with an aldehyde (e.g., formaldehyde) followed by reduction.

  • Typical Conditions :
    The aniline is reacted with formaldehyde in a solvent such as tetrahydrofuran or ethyl acetate, often under inert atmosphere. The intermediate imine formed is then reduced using hydrogenation catalysts (Pd/C) or chemical reductants (NaBH4). Reaction temperature ranges from room temperature to 50 °C, and reaction times vary from several hours to days depending on scale and catalyst.
Step Reagents/Conditions Outcome Yield
1 4-isopropoxyaniline + formaldehyde in ethyl acetate, 50 °C, 48 h Imine intermediate formation -
2 Hydrogenation or NaBH4 reduction This compound Moderate to high

Catalytic Carbonylation and Amination

Advanced synthetic routes utilize catalytic systems combining palladium and copper catalysts to introduce aminomethyl groups via carbonylation reactions. These methods often employ a double-chamber system where CO is generated in situ and amines are carbonylated in the presence of Pd(OAc)2 and Cu(OAc)2 catalysts.

  • Example :
    The reaction of 4-isopropoxyaniline derivatives with carbon monoxide in 1,4-dioxane at 95 °C in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene base and metal catalysts yields aminomethylated products, though yields may be moderate (~12% reported in related systems).
Step Reagents/Conditions Outcome Yield
1 Pd(OAc)2, Cu(OAc)2, base, CO in 1,4-dioxane, 95 °C Aminomethylation via carbonylation ~12%

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range Notes
Nucleophilic substitution 4-Isopropoxyaniline Formaldehyde, ammonia, triethylamine, acetonitrile, 90 °C, 24 h Up to 98% High yield, straightforward
Reduction of nitro precursors 4-Isopropoxynitrobenzene SnCl2·2H2O, MeOH, reflux High Requires nitro precursor preparation
Reductive amination 4-Isopropoxyaniline Formaldehyde, ethyl acetate or THF, Pd/C or NaBH4, 50 °C Moderate to high Mild conditions, scalable
Catalytic carbonylation 4-Isopropoxyaniline Pd(OAc)2, Cu(OAc)2, CO, base, 1,4-dioxane, 95 °C Low (~12%) Complex setup, lower yield

Research Findings and Optimization Notes

  • The nucleophilic substitution method using formaldehyde and ammonia in acetonitrile with triethylamine base provides the highest yield and purity for this compound. This method benefits from mild conditions and straightforward purification.

  • Reduction of nitro intermediates is a reliable alternative but requires the synthesis or availability of nitro-substituted precursors, adding synthetic steps.

  • Reductive amination using hydrogenation catalysts or chemical reductants is versatile but may require longer reaction times and careful control of reaction parameters to avoid over-reduction or side reactions.

  • Catalytic carbonylation methods, while innovative, currently suffer from lower yields and more complex reaction setups, limiting their practical application at scale.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-isopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-(Aminomethyl)-4-isopropoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-isopropoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity to its target, while the isopropoxy group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences between 2-(Aminomethyl)-4-isopropoxyaniline and its analogs:

Compound Name CAS No. Molecular Formula Key Substituents Primary Use
2-(Aminomethyl)piperidine 22990-77-8 C6H14N2 Piperidine ring with aminomethyl group Laboratory chemical
4-Amino-2-phenylphenol 19434-42-5 C12H11NO Phenol ring with amino and phenyl groups Intermediate (toxicology unstudied)
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline 1280594-97-9 C14H23N3O Aniline with isopropoxy and 4-methylpiperazine Pharmaceutical intermediate
This compound Not provided C10H16N2O Aniline with aminomethyl and isopropoxy Inferred: Pharmaceutical synthesis
Key Observations:
  • Backbone Differences: The piperidine analog (CAS 22990-77-8) replaces the benzene ring with a saturated piperidine ring, increasing basicity and altering solubility . The phenol derivative (CAS 19434-42-5) introduces a hydroxyl group, enhancing acidity compared to ether-containing compounds like the target molecule . The piperazine-containing analog (CAS 1280594-97-9) adds a tertiary amine group, likely improving binding affinity in drug candidates .

Toxicity and Hazard Profiles

Compound Name Skin/Irritation Hazards Carcinogenicity Regulatory Status
2-(Aminomethyl)piperidine Causes skin burns; severe eye damage Not classified Exempt from SARA 313 reporting
4-Amino-2-phenylphenol Toxicity not fully studied No data No regulatory data provided
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline No direct data; inferred low acute toxicity No data Pharmaceutical-grade synthesis
This compound Likely moderate irritation (amine reactivity) Unknown Dependent on regional guidelines
Key Observations:
  • The piperidine analog poses significant workplace hazards (skin/eye damage) due to its reactive amine group .
  • The phenol derivative’s incomplete toxicological profile limits its safe handling protocols .
  • Pharmaceutical intermediates like the piperazine-containing analog are typically subject to stricter purity standards but may lack public hazard data .

Critical Notes and Limitations

Data Gaps: Direct toxicological or regulatory data for this compound is absent in the evidence. Inferences are drawn from structural analogs.

Contradictions: While the piperidine analog is hazardous, the phenol derivative’s risks remain unclear, complicating cross-comparisons .

Regulatory Variability : SARA 313 exemptions for the piperidine compound suggest lower regulatory scrutiny compared to pharmaceuticals .

Q & A

Q. What are the key synthetic pathways for 2-(Aminomethyl)-4-isopropoxyaniline, and how do reaction parameters (e.g., solvent, catalyst) influence yield and purity?

  • Methodological Answer : Common routes involve alkylation of 4-isopropoxyaniline with chloromethylamine derivatives or reductive amination of 4-isopropoxy-2-nitrobenzaldehyde followed by hydrogenation . Solvent polarity significantly impacts reaction kinetics; polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for aminomethylation, while non-polar solvents (e.g., toluene) may reduce side reactions. Catalytic systems like Pd/C or Raney Ni are critical for selective hydrogenation of nitro intermediates . Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Multimodal characterization is essential:
  • NMR : 1^1H NMR should show a singlet for the aminomethyl protons (~δ 3.2–3.5 ppm) and a multiplet for the isopropoxy group (δ 1.2–1.4 ppm for CH3_3, δ 4.5–4.7 ppm for OCH) .
  • Mass Spectrometry (MS) : ESI-MS in positive mode typically yields [M+H]+^+ peaks at m/z 195.2 (calculated for C10_{10}H16_{16}N2_2O). High-resolution MS (HRMS) validates molecular formula accuracy .
  • HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) assess purity (>95% area under the curve) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions or structural analogs. For example:
  • Solubility Variability : Poor aqueous solubility (logP ~1.8) may lead to inconsistent in vitro results. Use DMSO stocks with <0.1% final concentration to avoid solvent interference .
  • Structural Analogues : Compare with 2-(Aminomethyl)-4-nitroaniline (higher electrophilicity due to nitro group) or 4-isopropoxy-2-methylaniline (reduced steric hindrance) to isolate substituent effects .
  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to validate target specificity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). The aminomethyl group’s hydrogen-bonding capacity may favor interactions with polar residues (e.g., Asp113 in β2_2-adrenergic receptors) .
  • QSAR Models : Train models on analogs (e.g., 4-isopropoxy-2-methoxyaniline) to correlate substituent electronic parameters (Hammett σ) with activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .

Q. What experimental designs optimize the stability of this compound in long-term storage?

  • Methodological Answer :
  • Degradation Pathways : Oxidative degradation at the aniline NH2_2 group is a key instability factor. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products (e.g., quinones via autoxidation) .
  • Storage Conditions : Store under argon at −20°C in amber vials. Add antioxidants (0.1% BHT) to solid samples to inhibit radical-mediated oxidation .
  • Analytical Monitoring : Periodic LC-MS checks (every 3 months) quantify degradation using calibration curves for intact compound vs. oxidized byproducts .

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